4-Bromo-N-butyl-N-ethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-N-butyl-N-ethylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a bromine atom attached to the benzene ring and butyl and ethyl groups attached to the nitrogen atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-butyl-N-ethylaniline can be achieved through several methods. One common approach involves the bromination of N-butyl-N-ethylaniline. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the para position of the aniline ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the desired product while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-butyl-N-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly employed.
Major Products Formed
Substitution: Formation of substituted anilines.
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
4-Bromo-N-butyl-N-ethylaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and enzymes.
Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Bromo-N-butyl-N-ethylaniline involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the butyl and ethyl groups can influence the compound’s solubility and reactivity. The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-ethylaniline
- 4-Bromo-N,N-diethylaniline
- 4-Bromo-N,N-dimethylaniline
Uniqueness
4-Bromo-N-butyl-N-ethylaniline is unique due to the presence of both butyl and ethyl groups attached to the nitrogen atom, which can influence its chemical reactivity and physical properties. This structural variation can lead to different reactivity patterns and applications compared to its similar compounds .
Properties
CAS No. |
917870-82-7 |
---|---|
Molecular Formula |
C12H18BrN |
Molecular Weight |
256.18 g/mol |
IUPAC Name |
4-bromo-N-butyl-N-ethylaniline |
InChI |
InChI=1S/C12H18BrN/c1-3-5-10-14(4-2)12-8-6-11(13)7-9-12/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
HCTGVTHCXRVMMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.